tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate is a synthetic compound with the molecular formula and a molecular weight of approximately 464.396 g/mol. This compound features a complex structure that includes a brominated benzoazepine core, which is functionalized with tert-butyl and dipropylcarbamoyl groups. It is classified as a carbamate derivative, specifically a benzoazepine type, which has shown potential in various biological applications, particularly in modulating immune responses.
The compound is cataloged under the CAS number 1226791-82-7 and is available from specialized chemical suppliers. It falls under the category of pharmaceutical intermediates and research chemicals, often used in the development of therapeutic agents targeting Toll-like receptors (TLRs), particularly TLR7 and TLR8 .
The synthesis of tert-butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate typically involves several key steps:
The compound can participate in various chemical reactions typical for carbamates and benzoazepines:
These reactions are critical for modifying the compound for enhanced biological activity or for synthesizing related compounds .
The mechanism of action for tert-butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate primarily involves modulation of immune responses through interaction with Toll-like receptors. Specifically:
Key physical properties include:
Chemical properties include:
The accurate mass measurement indicates high purity levels necessary for research applications.
tert-butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate has several significant applications:
The C8-bromo substituent enables selective Pd-catalyzed cross-couplings, which are critical for introducing pharmacophores. Patent data reveals Suzuki-Miyaura arylations using phenylboronic acids under Pd(OAc)₂ catalysis (1–5 mol%), achieving >85% yield when conducted in toluene/ethanol/water (4:4:1) at 80–90°C. Key to success is the inclusion of radical scavengers like BHT (2,6-di-tert-butyl-4-methylphenol) to suppress protodebromination [3] [6].
Table 1: Cross-Coupling Conditions for Bromo-Benzazepine Intermediates
Catalyst System | Ligand | Solvent Ratio | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | None | Toluene/EtOH/H₂O (4:4:1) | 90 | 85–92 |
Pd(PPh₃)₄ (3 mol%) | PPh₃ | DMF/H₂O (9:1) | 100 | 78–84 |
Pd/C (10 mol%) | None | EtOAc/EtOH (1:1) | 70 | 65–72 |
For Buchwald-Hartwig aminations, Pd₂(dba)₃/XPhos catalyst systems in toluene at 100°C convert bromoazepines to aminoderivatives (70–75% yield). Microwave-assisted protocols reduce reaction times from 24 h to 45 min while maintaining yields >80% [3] [6].
Ligand selection governs efficiency in arylations. Water-soluble sulfonated phosphines (e.g., tris(3-sulfophenyl)phosphine trisodium salt) permit aqueous-phase couplings at 50°C, enhancing functional group tolerance. Sterically hindered ligands like SPhos suppress homocoupling byproducts when employing electron-deficient boronic acids [3] [6].
Optimization studies demonstrate:
The Boc group on the azepine-NH modulates reactivity during synthesis. Protection employs di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) with DMAP (4-dimethylaminopyridine, 0.1 equiv) in THF at 0→25°C, achieving >95% yield. Crucially, the dipropylcarbamoyl group remains intact due to its lower nucleophilicity [8] [4].
Deprotection uses TFA:DCM (1:1) at 0°C for 30 min (98% yield), minimizing azepine ring decomposition observed under prolonged HCl exposure. For industrial scalability, acidic resins (e.g., Dowex 50WX8) in methanol enable Boc removal with facile catalyst filtration, reducing waste [4] [8].
Table 2: Boc Deprotection Conditions and Outcomes
Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Impurities |
---|---|---|---|---|---|
TFA/DCM (1:1) | DCM | 0 → 25 | 0.5 | 98 | <1% |
HCl (4M in dioxane) | Dioxane | 25 | 2 | 85 | 5–8% |
Dowex 50WX8 | MeOH | 60 | 4 | 92 | <2% |
Industrial production requires solvent/reaction engineering. Key findings:
Solvent selection critically impacts yields: DMSO causes Boc cleavage above 100°C, while ethereal solvents (THF/2-MeTHF) are optimal for lithiation steps at −78°C. Process mass intensity (PMI) is minimized by switching DMF to cyclopentyl methyl ether (CPME) in carbamoylations [3] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: